molecular formula C13H14O3 B1627937 1-(6-Methoxy-2H-chromen-3-yl)-propan-1-one CAS No. 850350-06-0

1-(6-Methoxy-2H-chromen-3-yl)-propan-1-one

Cat. No. B1627937
CAS RN: 850350-06-0
M. Wt: 218.25 g/mol
InChI Key: QRJUGXXBZUONQF-UHFFFAOYSA-N
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Description

“1-(6-Methoxy-2H-chromen-3-yl)-propan-1-one” is a heterocyclic organic compound . Its molecular formula is C16H20O3 . It is also known by its CAS number 850350-12-8 .


Molecular Structure Analysis

The molecular structure of “1-(6-Methoxy-2H-chromen-3-yl)-propan-1-one” consists of 16 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The InChI key is ADVKYKHXRPGKDA-UHFFFAOYSA-N .

Mechanism of Action

While the mechanism of action for “1-(6-Methoxy-2H-chromen-3-yl)-propan-1-one” is not explicitly mentioned, the related compound DK223 has been shown to induce human keratinocyte migration and dermal fibroblast proliferation . This effect is thought to be mediated through the production of reactive oxygen species (ROS) and the induction of TGF-β1 .

Future Directions

The compound and its related compounds could be further studied for their effects on cell migration and proliferation . These properties could potentially have implications in wound healing and other medical applications .

properties

IUPAC Name

1-(6-methoxy-2H-chromen-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-12(14)10-6-9-7-11(15-2)4-5-13(9)16-8-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJUGXXBZUONQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=CC(=C2)OC)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590164
Record name 1-(6-Methoxy-2H-1-benzopyran-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methoxy-2H-chromen-3-yl)propan-1-one

CAS RN

850350-06-0
Record name 1-(6-Methoxy-2H-1-benzopyran-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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